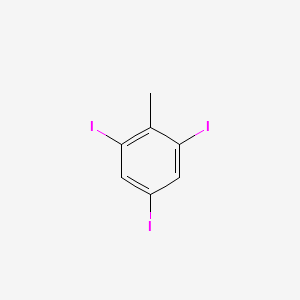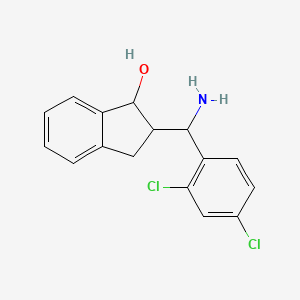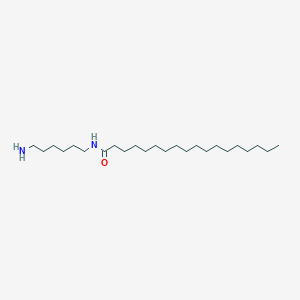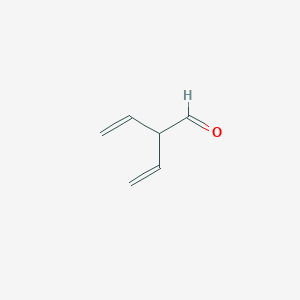
2-Ethenylbut-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylbut-3-enal is an organic compound with the molecular formula C6H8O. It is an aldehyde with both an ethenyl (vinyl) and a butenyl group attached to the carbonyl carbon. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity due to the conjugation between the carbonyl group and the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethenylbut-3-enal can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Catalysts like solid bases or acids may be employed to facilitate the reaction and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenylbut-3-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound make it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen bromide (HBr) can add across the double bonds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehyde derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethenylbut-3-enal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethenylbut-3-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugation between the carbonyl group and the double bond allows for nucleophilic attack at the β-carbon. This reactivity is exploited in various chemical reactions, including Michael additions and aldol condensations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrolein (Propenal): The simplest α,β-unsaturated aldehyde.
Crotonaldehyde (But-2-enal): Another α,β-unsaturated aldehyde with a similar structure.
Cinnamaldehyde (3-Phenylprop-2-enal): A more complex α,β-unsaturated aldehyde with a phenyl group.
Uniqueness
2-Ethenylbut-3-enal is unique due to its specific structure, which includes both ethenyl and butenyl groups. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
38650-93-0 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-ethenylbut-3-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-6H,1-2H2 |
InChI-Schlüssel |
ZOLOMAAHECMMCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



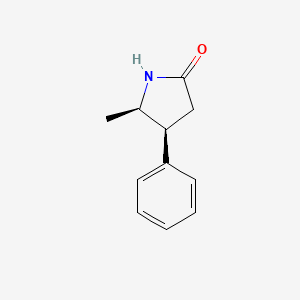
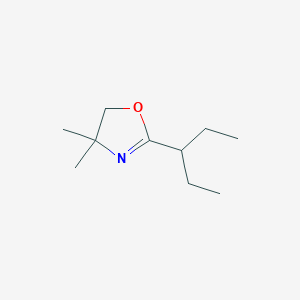

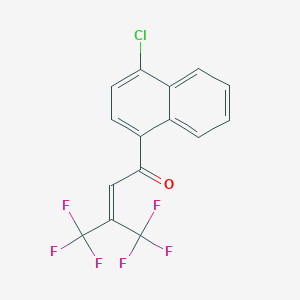
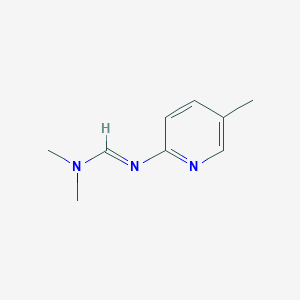
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)


![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
